molecular formula C16H14N2O B2693295 (1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine CAS No. 501105-08-4

(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine

Cat. No.: B2693295
CAS No.: 501105-08-4
M. Wt: 250.29 g/mol
InChI Key: LCFWMPWBWSBBJX-BOPFTXTBSA-N
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Description

(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymer Science and Materials

  • High-Performance Polymers : A study on the synthesis of a phosphinated hydroxyl diamine demonstrates its application in creating poly(hydroxyl imides) with superior thermal properties. These materials were further utilized to produce polyimide–SiO2 hybrids, showcasing enhanced optical and thermal properties, indicating potential for advanced materials development (P. Wang et al., 2012).

  • Soluble Polyetherimides : Research on the preparation of soluble high-temperature polyetherimides with good flame retardancy emphasizes the role of phosphinated aminophenol in achieving these properties. This study illustrates the compound's application in creating materials with potential for electronic and aerospace industries (C. Lin, S. Chang, P. Cheng, 2011).

Organic Synthesis and Catalysis

  • Catalyzed Rearrangements : The compound's involvement in acid-catalyzed rearrangements within the arylimino indoline series has been documented, offering insights into its utility in synthetic organic chemistry for generating complex indole derivatives (B. Cardillo et al., 1992).

  • Copper-Catalyzed Cross-Coupling Reactions : A study showcasing the use of 1,1,1-tris(hydroxymethyl)ethane as a ligand in copper-catalyzed cross-coupling reactions highlights the broader applicability of similar compounds in facilitating bond formations critical for pharmaceutical and materials science (Yao‐Jung Chen, Hsin-Hung Chen, 2006).

Biodegradable Materials

  • Towards Biodegradable Poly(hydroxy butyrate) : Research on the catalysis of propylene oxide and carbon monoxide into β-butyrolactone using chiral indole-imino chromium(III) complexes paves the way for the production of biodegradable polyesters, demonstrating the compound's relevance in green chemistry and environmental sustainability (Heimo Wölfle et al., 2009).

Anticancer Research

  • Novel Anticancer Agents : Phenylcarbazole derivatives, synthesized using indole and hydroxyindole, have shown significant cytotoxicity against human leukemia cells. This research underscores the potential for compounds related to "(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine" in developing new anticancer therapies (S. Routier et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine involves the condensation of 3-phenylindole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by reduction of the resulting oxime with sodium borohydride.", "Starting Materials": [ "3-phenylindole-2-carboxaldehyde", "hydroxylamine hydrochloride", "base", "sodium borohydride" ], "Reaction": [ "Step 1: Dissolve 3-phenylindole-2-carboxaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in a suitable solvent such as ethanol.", "Step 2: Add a base such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent such as ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the resulting oxime in a suitable solvent such as methanol.", "Step 5: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir at room temperature for several hours.", "Step 6: Quench the reaction with water and extract the product with a suitable solvent such as ethyl acetate.", "Step 7: Dry the product over anhydrous sodium sulfate and purify by column chromatography to obtain (1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine." ] }

CAS No.

501105-08-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

(NZ)-N-[2-(3-phenyl-1H-indol-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C16H14N2O/c19-17-11-10-15-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9,11,18-19H,10H2/b17-11-

InChI Key

LCFWMPWBWSBBJX-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C/C=N\O

SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO

solubility

not available

Origin of Product

United States

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